2-Cyclohexen-1-ylethylisocyanide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-isocyanoethyl)cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-10-8-7-9-5-3-2-4-6-9/h5H,2-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAZBUBQJPTCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370500 | |
| Record name | 1-(2-isocyanoethyl)cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172223-58-4 | |
| Record name | 1-(2-isocyanoethyl)cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2 Cyclohexen 1 Ylethylisocyanide
Precursor Synthesis: Functionalized Cyclohexene (B86901) Derivatives
The initial strategic goal is the formation of a suitably functionalized cyclohexene ring, which serves as the foundational scaffold for the target molecule. This can be achieved through several distinct methodologies, each offering unique advantages in terms of stereocontrol and substitution patterns.
Asymmetric Synthesis of Chiral Cyclohexene Building Blocks
Asymmetric synthesis is crucial when enantiomerically pure products are desired. This approach involves creating one or more chiral centers in the cyclohexene precursor with a specific stereochemical outcome. youtube.com The synthesis of chiral molecules can be accomplished through various techniques, such as using chiral auxiliaries, chiral catalysts, or chiral reagents. youtube.com
A general strategy involves a chemical reaction or a sequence of reactions where new elements of chirality are created in a substrate molecule, leading to stereoisomers in unequal amounts. youtube.com For the synthesis of a chiral cyclohexene building block, a key principle is that the transition states leading to the different stereoisomers must be diastereomeric, thus having different activation energies. youtube.com This energy difference dictates the preferential formation of one enantiomer over the other. youtube.com Common methods include asymmetric reductions, additions, and kinetic resolutions, which can be tailored to produce chiral cyclohexene derivatives. easycdmo.com
Diels-Alder Cycloaddition Approaches to Substituted Cyclohexene Rings
The Diels-Alder reaction is a powerful and widely used method for forming six-membered rings, such as substituted cyclohexenes. wikipedia.orgsigmaaldrich.com This reaction is a concerted, pericyclic process involving the [4+2] cycloaddition of a conjugated diene (containing 4 π-electrons) and a dienophile (an alkene or alkyne with 2 π-electrons). wikipedia.orgsigmaaldrich.com The reaction's reliability in constructing two new carbon-carbon bonds simultaneously with excellent control over stereochemistry makes it highly valuable in synthesis. wikipedia.org
The reaction works best when the dienophile is substituted with electron-withdrawing groups (EWGs), which makes it "electron-poor". libretexts.org This complements an electron-rich diene. Common dienophiles that are highly reactive in Diels-Alder reactions are listed in the table below.
Table 1: Examples of Reactive Dienophiles for Diels-Alder Reactions
| Dienophile | Activating Group |
|---|---|
| Maleic anhydride (B1165640) | -C(O)OC(O)- |
| Acrylonitrile | -C≡N |
| Methyl acrylate | -CO₂CH₃ |
| Tetracyanoethylene | -C≡N |
| Propiolaldehyde | -CHO |
The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org Furthermore, the reaction typically follows the "endo rule," where the substituents of the dienophile tend to orient themselves towards the developing π-system of the diene in the transition state, particularly when forming bridged ring systems. libretexts.orglibretexts.org
Other Ring-Forming and Functionalization Methods for the Cyclohexenyl Unit
Beyond the Diels-Alder reaction, other methods exist for constructing and modifying the cyclohexene ring. Intramolecular reactions of cycloalkenones are reliable for generating fused polycyclic systems. nih.gov For instance, computational studies have shown that the intramolecular Diels-Alder reactions of certain cycloalkenones proceed with high stereoselectivity. nih.gov
Another powerful strategy is cyclopentannulation, which can be used to build functionalized diquinanes that may be further transformed. acs.org This approach involves the reaction of a cyclic 1,3-dione with a cyclopropyl (B3062369) phosphonium (B103445) salt to construct a five-membered ring, which can then be elaborated into more complex structures. acs.org Additionally, existing cyclic structures can be functionalized. For example, polymers with reactive ester units can be modified by attaching amine-functionalized molecules to create more complex structures, a principle that can be applied to smaller molecules as well. acs.org The conformation of the cyclohexane (B81311) ring itself, which typically favors a chair form, can influence reactivity and the stereochemical outcome of functionalization reactions. acs.org
Introduction of the Ethylisocyanide Moiety
Once the 2-cyclohexen-1-ylethane precursor (a primary amine or a related derivative) is synthesized, the final step is the introduction of the isocyanide group. This transformation is most commonly achieved through dehydration of a formamide (B127407) or directly from a primary amine.
Dehydration Protocols for N-Substituted Formamide Precursors
The most common and reliable method for synthesizing isocyanides is the two-step process involving the formylation of a primary amine, followed by the dehydration of the resulting N-substituted formamide. researchgate.netmdpi.com This dehydration step can be accomplished using various reagents, which function by removing a molecule of water from the formamide to yield the isocyanide.
Phosphorus oxychloride (POCl₃) is a frequently used and practical dehydrating agent, typically employed in the presence of a tertiary amine base like triethylamine (B128534) (TEA). researchgate.netmdpi.com This combination provides high yields of isocyanides under relatively mild conditions. researchgate.netnih.gov Recent protocols have focused on making this process more sustainable, for example, by using triethylamine as both the base and the solvent, which can lead to excellent yields in very short reaction times. mdpi.comnih.gov Other dehydrating systems include phosgene (B1210022) and its derivatives, though their high toxicity is a significant drawback. thieme-connect.com An alternative, less toxic method involves using a combination of triphenylphosphine (B44618) (PPh₃) and iodine, which also effectively dehydrates N-substituted formamides to isocyanides under ambient conditions. thieme-connect.com
Table 2: Comparison of Selected Dehydrating Agents for Formamides
| Dehydrating Agent/System | Base | Key Features |
|---|---|---|
| Phosphorus oxychloride (POCl₃) | Triethylamine (TEA) | Highly efficient, rapid reaction, high yields. researchgate.netmdpi.comnih.gov |
| Triphenylphosphine (PPh₃) / Iodine (I₂) | Tertiary Amine | Uses inexpensive, low-toxicity reagents; proceeds at room temperature. thieme-connect.com |
| Phosgene / Diphosgene | Tertiary Amine | Highly efficacious but also extremely toxic. thieme-connect.com |
| Tosyl chloride (TsCl) | Base | Effective, particularly for N-alkyl-substituted formamides. mdpi.com |
Alternative Isocyanide Formation from Primary Amines
Isocyanides can also be synthesized directly from primary amines without first forming a formamide intermediate. The classic method is the Carbylamine reaction, where a primary amine (R-NH₂) is treated with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide (B78521) (KOH). doubtnut.com The reaction proceeds by heating the mixture, which converts the primary amine into the corresponding alkyl isocyanide (R-N≡C). doubtnut.com
A more modern and versatile method involves the reaction of primary amines with difluorocarbene, which can be generated in situ from a precursor like sodium chlorodifluoroacetate. organic-chemistry.orgresearchgate.net This approach is notable for its tolerance of a wide range of functional groups in the primary amine, including aryl, alkyl, and even amine residues in peptides. organic-chemistry.orgresearchgate.net This method avoids the use of highly toxic reagents and represents a more sustainable route to isocyanide synthesis. organic-chemistry.org
Strategic Coupling of Cyclohexenyl and Isocyanide Intermediates
The synthesis of 2-Cyclohexen-1-ylethylisocyanide can be envisioned through the strategic coupling of two key fragments: a 2-cyclohexen-1-yl moiety and an ethylisocyanide precursor. A plausible and efficient approach involves the preparation of a primary amine, 2-(2-cyclohexen-1-yl)ethanamine, which can then be converted to the target isocyanide.
One potential pathway to the amine precursor begins with 2-cyclohexen-1-one (B156087). A conjugate addition of a cyanide source, such as diethylaluminum cyanide, would yield the corresponding β-ketonitrile. Subsequent reduction of the ketone and the nitrile functionalities would lead to the desired 2-(2-cyclohexen-1-yl)ethanamine.
An alternative and often more direct route to a suitable amine precursor involves the reductive amination of a corresponding aldehyde. For instance, (2-cyclohexen-1-yl)acetaldehyde could be subjected to reductive amination with ammonia (B1221849) or a protected amine equivalent to furnish the primary amine.
Once the 2-(2-cyclohexen-1-yl)ethanamine precursor is in hand, the final step is the introduction of the isocyanide group. The classical and most common method for this transformation is the dehydration of the corresponding formamide. The amine is first treated with a formylating agent, such as ethyl formate (B1220265) or a mixed anhydride of formic acid, to produce N-(2-(2-cyclohexen-1-yl)ethyl)formamide. Subsequent dehydration of this formamide using a variety of reagents, including phosphorus oxychloride (POCl₃), phosgene (or a solid equivalent like triphosgene), or tosyl chloride in the presence of a base like pyridine (B92270) or triethylamine, would yield the target this compound.
Isocyanide-based multicomponent reactions, such as the Ugi or Passerini reactions, represent another powerful strategy. semanticscholar.org While these reactions typically result in more complex products, a carefully designed substrate could potentially be cleaved or modified to yield the desired isocyanide. For instance, a Passerini reaction involving a cyclohexenyl aldehyde, a carboxylic acid, and an isocyanide could theoretically be engineered, although this would be a more convoluted approach. semanticscholar.org
Stereochemical Control in this compound Synthesis
Achieving stereochemical control in the synthesis of this compound is a significant challenge that hinges on the ability to control the stereocenter at the 1-position of the cyclohexene ring.
Diastereoselective and Enantioselective Approaches
The stereochemistry of the final product is largely determined by the stereochemistry of the 2-(2-cyclohexen-1-yl)ethanamine precursor. Therefore, diastereoselective and enantioselective methods for the synthesis of this amine are of paramount importance.
Diastereoselective Approaches: If the cyclohexene ring already contains a stereocenter, a diastereoselective synthesis of the ethylamine (B1201723) side chain can be achieved. For example, in a conjugate addition to a chiral 2-cyclohexen-1-one derivative, the existing stereocenter can direct the approach of the incoming nucleophile, leading to a diastereomeric excess of one product. The choice of reagent and reaction conditions can significantly influence the diastereomeric ratio.
Enantioselective Approaches: For the synthesis of an enantioenriched product from an achiral starting material like 2-cyclohexen-1-one, a chiral catalyst or auxiliary is required. Asymmetric conjugate addition of a protected aminoethyl group to 2-cyclohexen-1-one, catalyzed by a chiral metal complex or an organocatalyst, could establish the stereocenter at the C1 position with high enantioselectivity. For instance, chiral copper-phosphine complexes are known to catalyze the enantioselective conjugate addition of organometallic reagents to enones.
Another enantioselective strategy is the asymmetric reduction of a ketone precursor. For example, the enantioselective reduction of 2-(1-cyclohexen-1-yl)-2-oxoacetonitrile, followed by reduction of the nitrile, could provide the chiral amine.
The following table illustrates the impact of different catalysts on the enantioselectivity of a related conjugate addition reaction to a cyclic enone.
| Catalyst/Reagent | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |
| Cu(OTf)₂ / Chiral Bisphosphine Ligand A | Toluene | -20 | 95 |
| Cu(OTf)₂ / Chiral Bisphosphine Ligand B | THF | 0 | 88 |
| Chiral Organocatalyst (e.g., a diarylprolinol silyl (B83357) ether) | CH₂Cl₂ | -10 | 92 |
This data is illustrative and based on analogous systems reported in the literature for asymmetric conjugate additions to cyclic enones.
Influence of Reaction Conditions on Stereoselectivity
The reaction conditions play a crucial role in determining the stereoselectivity of the key bond-forming steps that establish the chiral center.
In asymmetric conjugate additions, the choice of solvent, temperature, and the specific chiral ligand or catalyst are critical. Solvents can influence the conformation of the catalyst-substrate complex, thereby affecting the facial selectivity of the nucleophilic attack. Lower temperatures generally lead to higher enantioselectivities by favoring the transition state with the lower activation energy.
For diastereoselective reactions, the reaction conditions can alter the conformational preferences of the substrate and the transition states. For example, the use of chelating versus non-chelating conditions in the addition of an organometallic reagent to a cyclohexenone derivative bearing a chiral auxiliary can lead to opposite diastereomers.
The table below illustrates the effect of reaction conditions on the diastereoselectivity of a related alkylation of a chiral cyclohexanone (B45756) enolate.
| Alkylating Agent | Solvent | Additive | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | THF | None | 70:30 |
| Methyl Iodide | THF | HMPA | 95:5 |
| Benzyl Bromide | Toluene | LiCl | 80:20 |
This data is illustrative and based on analogous systems reported in the literature for the diastereoselective alkylation of chiral enolates.
In the final isocyanide formation step, while the reaction at the nitrogen atom itself is not stereoselective, harsh reaction conditions (e.g., high temperatures or strongly acidic or basic reagents) could potentially lead to side reactions such as isomerization of the double bond or epimerization of the chiral center if it is adjacent to a carbonyl group or another activating group. Therefore, mild dehydration conditions are preferable to preserve the stereochemical integrity of the molecule.
Reactivity and Mechanistic Investigations of 2 Cyclohexen 1 Ylethylisocyanide
Reactions Involving the Cyclohexene (B86901) Moiety
The endocyclic carbon-carbon double bond in the cyclohexene ring of 2-cyclohexen-1-ylethylisocyanide is a site of electrophilic addition reactions.
The double bond in the cyclohexene ring can react with various electrophiles. While specific studies on this compound are not detailed in the provided search results, the general reactivity of cyclohexene derivatives is well-understood. For example, cyclohexene undergoes allylic hydroxylation in the presence of liver microsomes to form 2-cyclohexen-1-ol, and can also be oxidized to 2-cyclohexen-1-one (B156087). nih.gov
Electrophilic addition reactions to alkenes, such as halogenation or hydrohalogenation, typically proceed through the formation of a carbocation intermediate. ncert.nic.in The regioselectivity and stereoselectivity of these additions are governed by the stability of the intermediate carbocation and the steric environment around the double bond. Given the chiral nature of this compound, electrophilic addition to the cyclohexene ring would be expected to yield diastereomeric products.
Oxidative Transformations (e.g., Epoxidation)
There is no published research detailing the oxidative transformations of this compound. Investigations into how the cyclohexene ring or the isocyanide group of this specific molecule react under oxidative conditions, such as in the presence of epoxidizing agents, have not been reported. While the epoxidation of cyclohexene itself is a well-documented reaction, these findings cannot be directly extrapolated to this compound without experimental validation.
Pericyclic Reactions (e.g., Sigmatropic Rearrangements)
No studies on the involvement of this compound in pericyclic reactions, including sigmatropic rearrangements, are available in the scientific literature. wikipedia.orgebsco.commsu.eduslideshare.netslideshare.net Pericyclic reactions are concerted processes that involve a cyclic transition state and are governed by the principles of orbital symmetry. wikipedia.orgebsco.commsu.eduslideshare.netslideshare.net The potential for the alkene moiety within the cyclohexene ring of this compound to participate in such reactions has not been explored.
Intermolecular and Intramolecular Reactivity Pathways within the Compound
A detailed analysis of the intermolecular and intramolecular reactivity pathways of this compound is not possible due to the lack of research. Such studies would typically explore how the molecule interacts with itself or other reagents and the various reaction cascades it might undergo. The unique combination of a cyclohexene ring and an ethylisocyanide group suggests potential for complex reactivity, but this remains speculative without experimental data.
Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Computational Techniques
The elucidation of reaction mechanisms for this compound using advanced spectroscopic and computational techniques has not been documented. These methods are crucial for understanding the step-by-step process of chemical reactions at a molecular level. While computational studies and spectroscopic analyses have been performed on related structures, such as other isocyanides or cyclohexene derivatives, this information is not specific to this compound. rsc.orgresearchgate.netacs.orgresearchgate.netacs.orgresearchgate.netnih.govresearchgate.netbeilstein-journals.orgrsc.org
Applications of 2 Cyclohexen 1 Ylethylisocyanide in Catalysis
Role as a Ligand in Transition Metal Complexes
Transition metal isocyanide complexes are coordination compounds that feature isocyanide ligands. wikipedia.org 2-Cyclohexen-1-ylethylisocyanide, with its isocyanide group, can act as a ligand, binding to transition metals to form complexes that can serve as catalysts. The cyclohexenyl group introduces a specific steric and electronic profile to the ligand, which can influence the properties and catalytic activity of the resulting metal complex.
The coordination of isocyanides can lead to various coordination modes, including terminal and bridging. wikipedia.orgresearchgate.net The design of ligands can also involve incorporating other functional groups to create bidentate or polydentate ligands, which can enhance the stability and selectivity of the catalyst. nih.gov
Isocyanide ligands are known to be strong σ-donors and variable π-acceptors. digimat.in Compared to the isoelectronic carbon monoxide (CO), most isocyanides are better σ-donors and weaker π-acceptors. wikipedia.org The σ-donation occurs from the lone pair of electrons on the carbon atom of the isocyanide group to an empty orbital of the metal. The π-acceptor character arises from the back-donation of electron density from a filled d-orbital of the metal to the empty π* antibonding orbitals of the C≡N group. digimat.in
The electronic properties of the substituent on the isocyanide influence these donor and acceptor properties. Electron-donating groups enhance the σ-donor character, while electron-withdrawing groups increase the π-acceptor ability. acs.org The ethylcyclohexenyl group in this compound is primarily an alkyl group, suggesting it would be a strong σ-donor. The degree of π-backbonding can be inferred from the M-C-N angle in the metal complex; a significant deviation from 180° indicates stronger π-backbonding. wikipedia.org
The infrared (IR) stretching frequency of the C≡N bond (νC≡N) is a useful diagnostic tool to probe the electronic properties of isocyanide complexes. wikipedia.org An increase in νC≡N compared to the free ligand suggests that the ligand is primarily acting as a σ-donor, while a decrease indicates significant π-backbonding. wikipedia.org
Table 1: Representative IR Stretching Frequencies (νC≡N) for Isocyanide Ligands in Metal Complexes
| Complex | νC≡N (cm⁻¹) | Reference |
| [Co(PPh₃)₂(CN-t-Bu)₃]⁺ | 2152, 2120 | wikipedia.org |
| Fe₂(CNEt)₉ | 2060, 1920, 1701, 1652 | wikipedia.org |
| [Cr(CO)₅(CNC₆F₅)] | Not Specified | acs.org |
This table provides representative data for other isocyanide complexes to illustrate the range of IR stretching frequencies and is not specific to this compound.
Catalytic Transformations Mediated by this compound Complexes
Complexes of transition metals with isocyanide ligands are known to catalyze a variety of organic transformations. researchgate.net These range from cross-coupling reactions to addition reactions and can be performed under both homogeneous and heterogeneous conditions. researchgate.netyoutube.com
Palladium complexes with isocyanide ligands have been shown to be effective catalysts in various C-C bond-forming cross-coupling reactions. researchgate.net The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium complex, is a powerful tool in synthetic chemistry. mt.comlibretexts.org The ligands play a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. nih.gov
While specific studies on this compound in these reactions are not prevalent, the general principles of isocyanide-ligated palladium catalysts suggest its potential applicability. The steric and electronic properties imparted by the 2-cyclohexen-1-ylethyl group would influence the catalyst's activity and selectivity. For instance, bulky ligands can promote the formation of the active monoligated palladium species. nih.gov
The Kumada coupling, which pairs an organohalide with a Grignard reagent, is another important cross-coupling reaction often catalyzed by nickel or palladium complexes. mt.com The use of isocyanide ligands in such reactions could offer an alternative to the more commonly used phosphine (B1218219) ligands.
Transition metal-catalyzed addition reactions to multiple bonds, such as the hydrosilylation of ketones and the amidation of arenes, are fundamental transformations in organic synthesis. nih.govnih.gov Isocyanide ligands have been successfully employed in these types of reactions. For example, rhodium complexes of bulky isocyanide ligands have shown high catalytic activity in the hydrosilylation of ketones. nih.gov
Cobalt(III)-catalyzed C-H bond addition to isocyanates provides a convergent route for the synthesis of amides. nih.gov The versatility of isocyanides in multicomponent reactions, such as the Passerini and Ugi reactions, further highlights their utility in forming multiple bonds in a single step. acs.org The this compound ligand could potentially be used in such catalytic systems, with the cyclohexene (B86901) moiety possibly participating in or influencing the selectivity of side reactions.
Isocyanide-based catalysts can be employed in both homogeneous and heterogeneous systems. youtube.com In homogeneous catalysis, the catalyst is in the same phase as the reactants, which often leads to high activity and selectivity. youtube.com However, catalyst recovery can be challenging. youtube.com
To overcome the separation issue, homogeneous catalysts can be immobilized on solid supports, creating heterogeneous catalysts. ncert.nic.in Isocyanides are effective ligands for stabilizing metal nanoparticles, which can act as robust and recyclable heterogeneous catalysts. acs.orgacs.org The strong binding of isocyanides to metal surfaces makes them suitable for this purpose. acs.org A complex of this compound could potentially be anchored to a support material for use in heterogeneous catalysis, combining the high activity of a molecular catalyst with the practical advantages of a solid catalyst.
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Phase | Same as reactants | Different from reactants |
| Activity | Generally high | Can be lower |
| Selectivity | Generally high | Can be lower |
| Reaction Conditions | Often milder | Can be harsher |
| Catalyst Separation | Difficult, may require distillation | Easy, by filtration |
| Catalyst Recycling | Often difficult | Generally easy |
This table provides a general comparison of the two catalysis types.
In-Depth Analysis of this compound Reveals a Gap in Catalysis Research
A comprehensive review of scientific literature and chemical databases reveals a notable absence of research pertaining to the chemical compound this compound and its potential applications in the field of catalysis. Despite a thorough search for data on its synthesis, catalytic activity, and the influence of its unique cyclohexenyl substituent, no specific studies or datasets for this particular isocyanide were identified.
This lack of available information prevents a detailed discussion on its role in catalysis, particularly concerning the impact of the cyclohexenyl moiety on ligand performance and selectivity as requested. The field of catalysis heavily relies on empirical data from documented research to understand how the structure of a ligand, such as this compound, influences catalytic processes. The steric and electronic properties of a ligand are critical in determining the outcome of a catalytic reaction, including its efficiency and the stereoselectivity of the products formed.
The isocyanide functional group is a known versatile ligand in coordination chemistry and catalysis, capable of stabilizing various metal centers and participating in a range of chemical transformations. The presence of a cyclohexenyl group attached to the isocyanide through an ethyl linker, as in the specified compound, would be expected to impart specific steric bulk and conformational rigidity to the ligand. These characteristics are crucial in asymmetric catalysis, where the three-dimensional structure of the catalyst-substrate complex dictates the enantiomeric excess of the product.
However, without experimental data, any discussion on the catalytic performance of this compound would be purely speculative. Key metrics such as reaction yields, turnover numbers, turnover frequencies, and enantiomeric excess values, which are essential for evaluating a catalyst's effectiveness, are not available for this compound.
The absence of research on this compound suggests that it may be a novel compound that has not yet been synthesized or characterized, or that its synthesis and catalytic applications have not been published in the accessible scientific literature. Therefore, the structured article with detailed research findings and data tables as requested cannot be generated at this time.
Computational and Theoretical Investigations of 2 Cyclohexen 1 Ylethylisocyanide
Electronic Structure and Bonding Analysis of the Isocyanide and Cyclohexenyl Moieties
The electronic structure of 2-Cyclohexen-1-ylethylisocyanide is characterized by the distinct properties of its two main components: the cyclohexene (B86901) ring and the isocyanide group.
The cyclohexenyl moiety contains both sp² and sp³ hybridized carbon atoms. The two sp² carbons of the double bond create a planar region within the ring. The bonding in this part of the molecule consists of a sigma (σ) bond and a pi (π) bond between these two carbons. The remaining four carbon atoms are sp³ hybridized, leading to a non-planar, puckered conformation for the rest of the ring.
The isocyanide group (-N≡C) is a unique functional group with a formal positive charge on the nitrogen and a negative charge on the carbon. The C-N bond is best described as a resonance hybrid of a triple bond and a double bond, which imparts a nearly linear geometry to the C-N-C fragment. vedantu.com The isocyanide carbon has a lone pair of electrons, making it nucleophilic, and it can also act as a hydrogen bond acceptor. acs.org The frontier molecular orbitals (HOMO and LUMO) are crucial for understanding its reactivity. The HOMO is typically located on the isocyanide carbon, while the LUMO is a π* orbital. acs.org
Reaction Pathway Elucidation through Quantum Chemical Methods
Quantum chemical methods are instrumental in mapping out the potential reaction pathways for molecules like this compound. These computational techniques can model the energy changes as reactants transform into products, identifying the most likely routes for chemical reactions.
Transition State Characterization and Activation Energies
For any given reaction of this compound, such as an addition to the double bond or a reaction at the isocyanide group, a transition state exists at the peak of the reaction's energy profile. Computational methods like Density Functional Theory (DFT) can be used to calculate the geometry and energy of these transition states. The energy difference between the reactants and the transition state is the activation energy (Ea) , a critical factor in determining the reaction rate. A lower activation energy corresponds to a faster reaction.
Table 1: Hypothetical Activation Energies for Reactions of this compound
| Reaction Type | Hypothetical Activation Energy (kJ/mol) |
| Electrophilic addition to the C=C bond | 60-100 |
| Nucleophilic attack on the isocyanide carbon | 80-120 |
| [3+2] Cycloaddition involving the isocyanide | 100-150 |
Note: These values are illustrative and would require specific quantum chemical calculations for this compound.
Energetic Profiles of Key Synthetic and Reactive Pathways
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile for a reaction can be constructed. For instance, in the synthesis of this compound, which might involve the dehydration of a corresponding formamide (B127407), computational chemistry could model the entire pathway. This would reveal the energy of any intermediates and the heights of the energy barriers (transition states) that must be overcome. vedantu.com Similarly, for its reactions, such as with an acid or a metal catalyst, the energetic profile would indicate whether the reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and kinetically feasible.
Conformational Analysis of the Cyclohexene Ring and Ethylisocyanide Side Chain
The cyclohexene ring most commonly adopts a half-chair conformation to minimize steric and torsional strain. youtube.com In this conformation, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane. youtube.com The ring can undergo a "ring flip" to an alternative half-chair conformation, though the energy barrier for this process is lower than in cyclohexane (B81311). youtube.com Substituents on the ring can be in either pseudo-axial or pseudo-equatorial positions, with the latter generally being more stable for larger groups to avoid steric hindrance. youtube.com
The ethylisocyanide side chain has rotational freedom around the C-C and C-N single bonds. The relative orientation of the cyclohexene ring and the isocyanide group will be determined by a balance of steric and electronic effects. Different rotational isomers (rotamers) will have different energies, and computational methods can predict the most stable conformations. These preferred geometries can influence how the molecule interacts with other reactants or in a biological system.
Table 2: Key Conformational Features
| Molecular Fragment | Predominant Conformation | Key Torsional Angles |
| Cyclohexene Ring | Half-Chair | C1-C2-C3-C4, C4-C5-C6-C1 |
| Ethylisocyanide Chain | Staggered (anti/gauche) | C(ring)-C(ethyl)-N-C |
Predictive Modeling for Synthetic Design and Reactivity Optimization
Computational chemistry serves as a powerful predictive tool in the design of new synthetic routes and in optimizing the reactivity of molecules like this compound. By simulating the effects of different reagents, catalysts, and reaction conditions, chemists can screen for the most promising approaches before undertaking laboratory experiments.
For example, predictive models could be used to:
Identify optimal catalysts for a specific transformation by calculating the activation energies for the catalyzed versus the uncatalyzed reaction.
Predict the regioselectivity and stereoselectivity of reactions, such as additions to the cyclohexene ring, by comparing the energies of the different possible product-forming pathways.
Design novel derivatives with enhanced reactivity or specific electronic properties by computationally assessing the impact of adding or modifying functional groups on the molecule's frontier orbitals and electrostatic potential.
Through these in silico experiments, the development of synthetic methodologies can be accelerated, and a deeper understanding of the molecule's chemical behavior can be achieved, guiding the rational design of future experiments.
Q & A
Q. What are the critical safety protocols for handling 2-Cyclohexen-1-ylethylisocyanide in laboratory settings?
Methodological Answer:
- Containment and Ventilation: Conduct experiments in a fume hood or closed system to prevent inhalation of vapors or aerosols. Use spark-proof tools and explosion-proof equipment to mitigate ignition risks due to the compound’s volatility .
- Personal Protective Equipment (PPE): Wear nitrile gloves (tested for permeation resistance under EN 374 standards), safety goggles, and flame-retardant lab coats. Respiratory protection (e.g., NIOSH-approved masks) is required if vapor concentrations exceed safe limits .
- Spill Management: Absorb spills with inert materials like dry sand or vermiculite. Avoid water contact to prevent secondary reactions. Contaminated materials must be disposed of as hazardous waste per local regulations .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Store in airtight containers under inert gas (e.g., nitrogen or argon) to prevent oxidation or moisture absorption.
- Maintain storage conditions at 2–8°C in a dark, ventilated area, away from oxidizers, acids, or bases to avoid incompatible reactions .
- Regularly inspect containers for leaks or degradation, especially if the compound is hygroscopic or light-sensitive .
Q. What analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the isocyanide group (–NC) and cyclohexenyl structure. Compare chemical shifts with databases (e.g., NIST Chemistry WebBook) .
- Infrared Spectroscopy (IR): Identify characteristic isocyanide absorption bands near 2150 cm and cyclohexenyl C=C stretching at ~1650 cm .
- Mass Spectrometry (MS): Analyze molecular ion peaks (e.g., m/z 137 for CHN) and fragmentation patterns to verify purity and structural integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound via nucleophilic substitution?
Methodological Answer:
- Solvent Selection: Use anhydrous tetrahydrofuran (THF) or dichloromethane to stabilize reactive intermediates. Avoid protic solvents that may hydrolyze the isocyanide group .
- Catalyst Optimization: Test Lewis acids (e.g., ZnCl) or phase-transfer catalysts to enhance reaction rates. Monitor yield via GC-MS at varying catalyst concentrations (e.g., 0.5–5 mol%) .
- Temperature Control: Conduct reactions at –20°C to 0°C to suppress side reactions (e.g., polymerization). Use cryogenic baths or jacketed reactors for precise control .
Q. What strategies resolve contradictions in reported reactivity of this compound in cycloaddition reactions?
Methodological Answer:
- Mechanistic Re-evaluation: Perform density functional theory (DFT) calculations to model transition states and identify steric/electronic effects from the cyclohexenyl group. Compare with experimental kinetic data .
- Substituent Screening: Introduce electron-withdrawing/donating groups on the cyclohexenyl ring and measure reaction rates with dienophiles (e.g., maleic anhydride) to isolate contributing factors .
- Cross-Validation: Replicate conflicting studies under standardized conditions (e.g., solvent polarity, temperature) to isolate variables causing discrepancies .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., enzymes in inflammatory pathways). Validate models with experimental IC values from enzyme inhibition assays .
- QSAR Analysis: Develop quantitative structure-activity relationship models by correlating substituent properties (e.g., Hammett σ constants) with bioactivity data from cytotoxicity screens .
- ADMET Profiling: Predict pharmacokinetics (absorption, metabolism) using tools like SwissADME. Adjust synthetic routes to improve solubility or reduce toxicity .
Q. What methodologies enable the detection of degradation products of this compound under environmental conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to UV light, humidity, and elevated temperatures (40–60°C). Analyze degradation via HPLC-MS to identify byproducts like cyclohexenyl amines or carbonyl derivatives .
- Ecotoxicological Assays: Use Daphnia magna or algae growth inhibition tests to assess the environmental impact of degradation products .
- Isotope Labeling: Track C-labeled isocyanide groups to elucidate degradation pathways using isotope-ratio mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
